molecular formula C14H13N3O2S B2977968 N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1421489-34-0

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2977968
CAS RN: 1421489-34-0
M. Wt: 287.34
InChI Key: XNTKOPKGLJNEML-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide, also known as FITC, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily synthesized and has a high selectivity for certain biological targets.

Scientific Research Applications

Synthesis and Reactivity

The reactivity of related furan and thiophene compounds has been explored through various synthetic routes. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related derivatives demonstrate the potential for these compounds to undergo electrophilic substitution reactions, offering insights into the chemical behavior and functionalization of furan and thiophene rings in the context of complex molecules like N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide (А. Aleksandrov & М. М. El’chaninov, 2017).

Antimicrobial Activity

Research into thiazole-based heterocyclic amides has shown promising antimicrobial properties. A study on N-(thiazol-2-yl)furan-2-carboxamide demonstrated good antimicrobial activity against a range of microorganisms, suggesting that derivatives like this compound could possess similar bioactivities and potential applications in developing new antimicrobial agents (Şukriye Çakmak et al., 2022).

Catalytic Applications

The catalytic properties of furan and thiophene derivatives have been explored, such as in the C-H bond activation and borylation of furans and thiophenes catalyzed by iron complexes. These studies provide a foundation for understanding how this compound might be employed as a ligand or catalyst in similar reactions, potentially offering new pathways in catalysis and synthetic chemistry (T. Hatanaka et al., 2010).

Dye-Sensitized Solar Cells

The influence of five-membered heteroaromatic linkers, including furan and thiophene, on the performance of dye-sensitized solar cells (DSSCs) has been studied. Compounds incorporating these rings have shown to enhance the solar energy-to-electricity conversion efficiency, suggesting potential roles for this compound in the field of renewable energy and photovoltaic devices (Se Hun Kim et al., 2011).

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative and the biomolecule it interacts with .

Cellular Effects

Some thiophene derivatives have been shown to have potent anticancer activities against certain cancer cell lines . They are likely to be EGFR inhibitors as expected . They showed weak cytotoxic effects on normal cells, which implies that these compounds are probably to be of low toxicity against normal cells .

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of thiophene derivatives can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of thiophene derivatives can vary with dosage, and that these compounds can have threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

It is known that thiophene derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiophene derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that thiophene derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(12-4-2-8-20-12)15-6-5-13-16-9-10(17-13)11-3-1-7-19-11/h1-4,7-9H,5-6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTKOPKGLJNEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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